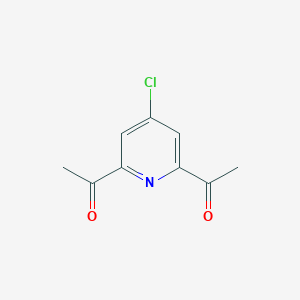
2-(4-Methylbenzoyl)benzoic acid
Übersicht
Beschreibung
2-(4-Methylbenzoyl)benzoic acid is an activated compound used as a pharmaceutical intermediate . It has two asymmetric carbon atoms, which means that there are four isomers . It has been shown to inhibit the production of inflammatory mediators .
Synthesis Analysis
This compound is an important dye intermediate used for the synthesis of 2-methylanthraquinone .Molecular Structure Analysis
The molecular formula of this compound is C15H12O3 . Its molecular weight is 240.2540 . The IUPAC Standard InChI is InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) .Physical And Chemical Properties Analysis
The melting point of this compound is 137-139 °C (lit.) . Its boiling point is roughly estimated to be 342.97°C . The density is approximately 1.1783 (rough estimate) . It is very soluble in Benzene, Ether, Acetone, and Alcohol .Wissenschaftliche Forschungsanwendungen
Polyaniline Doping
2-(4-Methylbenzoyl)benzoic acid and its derivatives are used as dopants for polyaniline, a conductive polymer. When doped with benzoic acid and its substituted forms, polyaniline shows enhanced electrical conductivity and improved thermal properties. This application is significant in the development of advanced materials for electronics and sensor technologies (Amarnath & Palaniappan, 2005).
Anthraquinone Dyes
The nitration of this compound derivatives is explored in the production of anthraquinone dyes. These dyes are significant in various industrial applications including fabric and paper coloring (Arient, Šlosar, Štěrba, & Obruba, 1967).
Metabolism and Physicochemical Properties
In pharmacological studies, the metabolism and physicochemical properties of substituted benzoic acids, including this compound, have been investigated. These studies are crucial for understanding drug metabolism and designing more effective pharmaceuticals (Ghauri et al., 1992).
Antimicrobial and Molluscicidal Activity
Derivatives of this compound have shown antimicrobial and molluscicidal activities. This makes them potentially useful in agricultural and medical fields for controlling pests and treating infections (Orjala et al., 1993).
Organic Chemistry in Water
This compound has been used in studies exploring organic chemistry reactions in water, aiming to achieve high yields in environmentally friendly conditions. Such research is crucial in developing green chemistry practices (Dudd et al., 2003).
Environmental Studies
Research on the photodecomposition of chlorobenzoic acids, including derivatives of this compound, is significant for environmental studies, particularly in understanding the breakdown of chemicals in water and soil (Crosby & Leitis, 1969).
Paraben Biosynthesis
In biotechnological research, derivatives of this compound are studied in the biosynthesis of parabens in microorganisms. This research is pivotal in the development of bio-based production platforms for parabens (Hagel, Chen, & Facchini, 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQOWIXIHDDXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058926 | |
| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85-55-2 | |
| Record name | 2-(4-Methylbenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Toluoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylbenzoyl)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-p-toluoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-TOLUOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DN9G70PQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 2-(4-Methylbenzoyl)benzoic acid and what is its significance in coordination chemistry?
A1: this compound (MBBA) is an organic compound with the molecular formula C15H12O3. It features two benzene rings linked by a ketone group, with a carboxylic acid group attached to one of the rings and a methyl group attached to the other. This structure allows MBBA to act as a versatile ligand in coordination chemistry.
Q2: How does the structure of this compound relate to its observed fluorescent properties?
A2: The presence of conjugated π-electron systems within the this compound molecule contributes to its fluorescent properties. When incorporated into metal complexes, such as the dinuclear copper(II) complex described in the research, the fluorescence properties can be further modulated. [] Specifically, the copper(II) complex exhibits emission bands at 472 and 476 nm upon excitation at 608 nm. [] This suggests that the coordination of MBBA to metal ions can influence the energy levels within the molecule, impacting its light absorption and emission characteristics.
Q3: What are the potential applications of this compound and its metal complexes based on the reported research?
A3: The research highlights several potential applications for MBBA and its metal complexes:
- Fluorescent Materials: The observed fluorescence of the copper(II) complex suggests potential applications in the development of fluorescent materials. [] Further research could explore tuning the fluorescence properties through structural modifications of MBBA or by complexation with different metal ions.
- Magnetic Materials: The manganese(II) complex with MBBA displayed antiferromagnetic properties. [] This finding opens avenues for exploring MBBA-based metal complexes in the design of novel magnetic materials.
Q4: How is this compound synthesized and what are its potential environmental impacts?
A4: this compound is synthesized through the acylation reaction of toluene with phthalic anhydride using aluminum chloride (AlCl3) as a catalyst. [] The reaction conditions, including temperature and molar ratios of the reactants, significantly impact the yield of MBBA. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)



![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)








![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)